2-(2-Anilino-1,3-thiazol-4-yl)benzene-carboxylic acid
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Description
2-(2-Anilino-1,3-thiazol-4-yl)benzene-carboxylic acid (ATBC) is a synthetic compound belonging to the family of benzene carboxylic acids. It is a white, crystalline solid with a molecular weight of 230.3 g/mol and a melting point of 132-134°C. ATBC is used in organic synthesis and in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals.
Scientific Research Applications
Synthesis of Heterocyclic Compounds : This compound is utilized in the synthesis of various heterocyclic compounds. For instance, Cremonesi et al. (2004) reported the synthesis of imidazo[5,1-b]thiazoles and spiro-β-lactams using mesoionic compounds or ketenes derived from N-acyl-thiazolidine-2-carboxylic acids, which are structurally related to 2-(2-Anilino-1,3-thiazol-4-yl)benzene-carboxylic acid (Cremonesi, Croce, & Rosa, 2004).
Potential Antibacterial and Antifungal Agents : Narayana et al. (2006) synthesized new derivatives of this compound and found them to possess promising antibacterial and antifungal activities against various microorganisms (Narayana, Ashalatha, Raj, & Kumari, 2006).
Antimicrobial Studies : Patel and Agravat (2009) synthesized pyridine derivatives using 2-(p-Acetylaminobenzenesulfonylamido)-substituted benzothiazoles, showing considerable antibacterial activity (Patel & Agravat, 2009).
Synthesis of Azo Pigments and Intermediates : Law et al. (1993) discussed the synthesis of anilide couplers from 2-hydroxy-11H-benzo(a)carbazole-3-carboxylic acid, which is related to the structure of 2-(2-Anilino-1,3-thiazol-4-yl)benzene-carboxylic acid. These anilides are used in synthesizing photoreceptor-grade azo pigments (Law, Tarnawskyj, & Bailey, 1993).
Anticancer Agents : Nofal et al. (2014) reported the synthesis of benzimidazole–thiazole derivatives from compounds structurally similar to 2-(2-Anilino-1,3-thiazol-4-yl)benzene-carboxylic acid, showing promising anticancer activity against various cancer cell lines (Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, & Maher, 2014).
properties
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-15(20)13-9-5-4-8-12(13)14-10-21-16(18-14)17-11-6-2-1-3-7-11/h1-10H,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFLUNVZMMDQJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377605 |
Source
|
Record name | 2-(2-anilino-1,3-thiazol-4-yl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Anilino-1,3-thiazol-4-yl)benzene-carboxylic acid | |
CAS RN |
303150-09-6 |
Source
|
Record name | 2-(2-anilino-1,3-thiazol-4-yl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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